molecular formula C21H29N3O3 B4504143 2-[1-(3,5-dimethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol

2-[1-(3,5-dimethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol

Cat. No.: B4504143
M. Wt: 371.5 g/mol
InChI Key: AMTHYGGOGBTVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,5-dimethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C21H29N3O3 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.22089180 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanistic Insights

  • Mechanism of Action in Oxidation Reactions : A study by Morimoto et al. (2012) examined the oxidation of similar dimethoxybenzyl alcohols, showing significant enhancements in the presence of Sc(3+). This research indicated a change in the reaction mechanism from one-step hydrogen atom transfer to stepwise Sc(3+)-coupled electron transfer and proton transfer (Morimoto et al., 2012).

Chemical Synthesis and Applications

  • Synthesis of Functionalized Pyrrolidinones : Gao, Sun, and Yan (2013) reported a four-component reaction including similar piperidine structures to synthesize functionalized 2-pyrrolidinones. This method yields compounds with potential pharmaceutical applications (Gao, Sun, & Yan, 2013).
  • Antimicrobial Studies of Novel Macrocyclic Ligand : Nishat et al. (2007) synthesized a novel macrocycle containing a piperazine moiety, exhibiting significant inhibitory activity against various bacteria and fungi, demonstrating potential applications in antimicrobial therapy (Nishat et al., 2007).

Molecular Structure and Characterization

  • Crystal Structure Analysis : A study by Anh et al. (2011) explored the crystal structure of compounds with similar piperidine structures, providing insights into molecular conformations and hydrogen bonding interactions (Anh et al., 2011).
  • Three-Component Complex Studies : Dega‐Szafran et al. (2017) conducted a study on a three-component complex including piperidine-ethanol, providing valuable information on hydrogen-bonded interactions and molecular structures (Dega‐Szafran et al., 2017).

Photoreactivity and Photochemistry

  • Photochemical Behavior of Dimethoxybenzyl Compounds : Decosta et al. (2000) explored the photochemistry of dimethoxybenzyl compounds, including those with leaving groups similar to the compound . Their findings provide insights into the photoreactivity and potential applications in photochemistry (Decosta et al., 2000).

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-26-20-11-18(12-21(13-20)27-2)15-24-9-8-23(16-19(24)5-10-25)14-17-3-6-22-7-4-17/h3-4,6-7,11-13,19,25H,5,8-10,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHYGGOGBTVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.